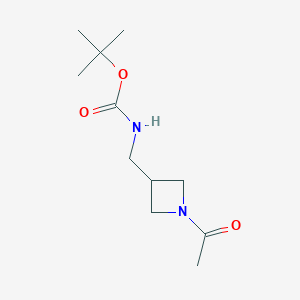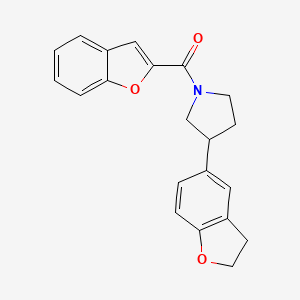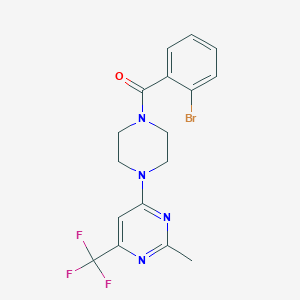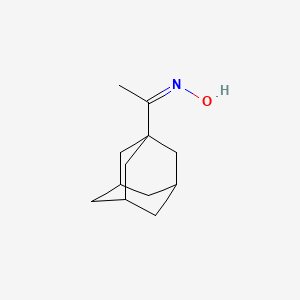![molecular formula C13H14FN3OS2 B2874951 N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide CAS No. 868976-27-6](/img/structure/B2874951.png)
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the thiadiazole family of compounds and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide and its derivatives have been investigated for their anticancer activities. A study by Gomha et al. (2017) synthesized a series of new pharmacophores containing thiazole moiety, which demonstrated potent anticancer activity against Hepatocellular carcinoma cell lines (HepG-2), indicating the potential of such compounds in cancer treatment (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Additionally, Horishny and Matiychuk (2020) developed a series of 4-[5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiadiazol-3-yl]butanamides, which showed moderate antitumor activity against various malignant tumor cells, highlighting the compound's potential in oncology applications (Horishny & Matiychuk, 2020).
Antioxidant Applications
Research by Sunil et al. (2010) investigated the antioxidant properties of triazolo-thiadiazoles, demonstrating potent antioxidant activities compared to standard drugs in DPPH, ABTS radical scavenging assays, and lipid peroxidation studies. This suggests the compound's role in combating oxidative stress, which is a contributing factor to various diseases including cancer (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Antimicrobial Applications
The antimicrobial potential of this compound derivatives has also been explored. Farag, Kheder, and Mabkhot (2009) reported on the synthesis of derivatives with antimicrobial evaluation showing moderate activity, indicating their utility in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that the compound may target bacterial cells or specific enzymes within these cells.
Mode of Action
It’s known that many antibacterial agents work by inhibiting essential bacterial enzymes or disrupting bacterial cell walls . This compound could potentially work in a similar manner.
Biochemical Pathways
Given its potential antibacterial activity , it may interfere with pathways essential for bacterial growth and survival, such as cell wall synthesis or DNA replication.
Result of Action
If it does exhibit antibacterial activity , it could potentially lead to the death of bacterial cells or the inhibition of their growth.
Eigenschaften
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS2/c1-2-5-11(18)15-12-16-17-13(20-12)19-8-9-6-3-4-7-10(9)14/h3-4,6-7H,2,5,8H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKKHGGVFKYFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2874868.png)



![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874872.png)

![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2874881.png)
![3-[(2-azepan-1-yl-2-oxoethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2874882.png)



